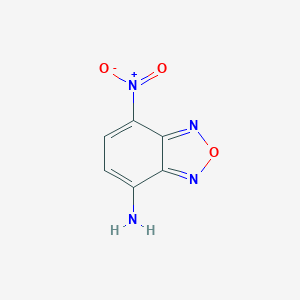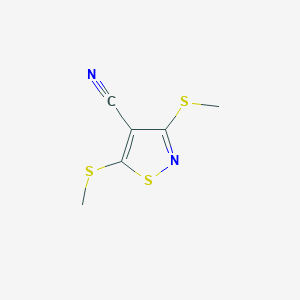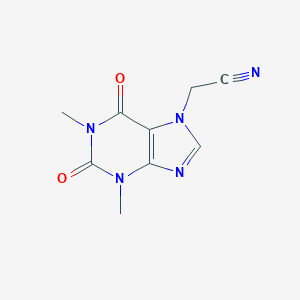
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile, also known as MP-10, is a chemical compound that has been studied extensively for its potential therapeutic applications. MP-10 belongs to the family of pyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile also exhibits a range of biochemical and physiological effects, making it a versatile compound for studying various biological processes. However, one limitation of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile research. One area of interest is the development of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile derivatives with improved pharmacological properties. Another area of interest is the study of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile involves the reaction of 4-methoxybenzaldehyde with 2-phenylacetonitrile in the presence of ammonium acetate and acetic acid to form 2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile. The reaction is carried out under reflux conditions for several hours and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
111253-25-9 |
|---|---|
Produktname |
2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
Molekularformel |
C19H15N3O |
Molekulargewicht |
301.3 g/mol |
IUPAC-Name |
2-amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H15N3O/c1-23-15-9-7-14(8-10-15)18-11-16(13-5-3-2-4-6-13)17(12-20)19(21)22-18/h2-11H,1H3,(H2,21,22) |
InChI-Schlüssel |
DDIVVCFYDLQKQB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)
